molecular formula C21H20FN3O2 B2948815 1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-2,3-dihydro-1H-indole CAS No. 1209172-11-1

1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-2,3-dihydro-1H-indole

Cat. No.: B2948815
CAS No.: 1209172-11-1
M. Wt: 365.408
InChI Key: ALSIZUAFMUZUOV-UHFFFAOYSA-N
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Description

1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-2,3-dihydro-1H-indole is a complex organic compound that features a unique combination of fluorophenyl, propoxy, pyrazole, and indole moieties

Mechanism of Action

Preparation Methods

The synthesis of 1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. The preparation typically involves the use of boron reagents and palladium catalysts to facilitate the coupling process.

Another approach involves the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs₂CO₃-mediated defluorinative cyclization . This method employs sodium trifluoromethanesulfinate as a precursor of CF₃ radicals and graphitic carbon nitride as an environmentally friendly photocatalyst.

Chemical Reactions Analysis

1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, sodium trifluoromethanesulfinate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-2-13-27-19-14-25(17-9-7-16(22)8-10-17)23-20(19)21(26)24-12-11-15-5-3-4-6-18(15)24/h3-10,14H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSIZUAFMUZUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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